REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[C:12]1(C2NCCN=2)C=CC=C[CH:13]=1.C(=O)(OCC)OCC>CCCCCCCCCC>[CH2:12]([O:11][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:2])[CH3:3])[CH3:13]
|
Name
|
|
Quantity
|
5 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NCCN1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCCCCC
|
Name
|
|
Quantity
|
5.5 mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting ethanol was continuously removed by distillation from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.6 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |